molecular formula C7H15ClN2O2 B2766724 2-[(3R,4S)-4-Hydroxypyrrolidin-3-yl]-N-methylacetamide;hydrochloride CAS No. 2375249-18-4

2-[(3R,4S)-4-Hydroxypyrrolidin-3-yl]-N-methylacetamide;hydrochloride

Cat. No.: B2766724
CAS No.: 2375249-18-4
M. Wt: 194.66
InChI Key: ZIPRWCCLRAYUMI-KGZKBUQUSA-N
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Description

2-[(3R,4S)-4-Hydroxypyrrolidin-3-yl]-N-methylacetamide hydrochloride is a chiral pyrrolidine derivative featuring a hydroxyl group at the 4-position of the pyrrolidine ring and an N-methylacetamide side chain. This compound is structurally characterized by its (3R,4S) stereochemistry, which is critical for its interactions with biological targets. It is commonly utilized as a building block in pharmaceutical research, particularly in the synthesis of bioactive molecules targeting neurological or metabolic disorders. The hydrochloride salt enhances its solubility and stability, making it suitable for formulation studies.

Properties

IUPAC Name

2-[(3R,4S)-4-hydroxypyrrolidin-3-yl]-N-methylacetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2.ClH/c1-8-7(11)2-5-3-9-4-6(5)10;/h5-6,9-10H,2-4H2,1H3,(H,8,11);1H/t5-,6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIPRWCCLRAYUMI-KGZKBUQUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1CNCC1O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)C[C@@H]1CNC[C@H]1O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3R,4S)-4-Hydroxypyrrolidin-3-yl]-N-methylacetamide;hydrochloride typically involves several steps:

    Formation of the Pyrrolidine Ring: The initial step often involves the cyclization of appropriate precursors to form the pyrrolidine ring. This can be achieved through various methods, including the use of aziridines or amino alcohols.

    Hydroxylation: The introduction of the hydroxyl group at the 4-position of the pyrrolidine ring is a crucial step. This can be done using oxidizing agents such as osmium tetroxide or potassium permanganate.

    N-Methylation: The methylation of the nitrogen atom in the acetamide group is typically carried out using methyl iodide or dimethyl sulfate under basic conditions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt, usually by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized versions of the above synthetic routes. Large-scale production often requires the use of continuous flow reactors and automated systems to ensure consistency and efficiency. The reaction conditions are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(3R,4S)-4-Hydroxypyrrolidin-3-yl]-N-methylacetamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like chromium trioxide or PCC (pyridinium chlorochromate).

    Reduction: The compound can be reduced to remove the hydroxyl group or to convert the acetamide group to an amine. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, PCC in dichloromethane.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in toluene.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine or alcohol.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following chemical structure:

  • Molecular Formula : C₇H₁₄ClN₃O₂
  • Molecular Weight : 195.66 g/mol

The compound features a pyrrolidine ring that is crucial for its biological activity. The hydroxyl group at the 4-position enhances its interaction with biological targets, making it a valuable scaffold in drug design.

Drug Development

2-[(3R,4S)-4-Hydroxypyrrolidin-3-yl]-N-methylacetamide;hydrochloride has been investigated for its potential as a drug candidate due to its ability to modulate various biological pathways. Notable applications include:

  • CCR6 Receptor Modulation : Research indicates that derivatives of this compound can act as modulators for the CCR6 receptor, which is implicated in inflammatory responses and autoimmune diseases. Such modulation could lead to new therapeutic strategies for conditions like multiple sclerosis and rheumatoid arthritis .
  • Purine Nucleoside Phosphorylase Inhibition : The compound serves as an intermediate in synthesizing potent inhibitors of purine nucleoside phosphorylase, an enzyme involved in purine metabolism. This inhibition has implications for developing treatments for cancers and autoimmune disorders .

Synthesis of Bioactive Compounds

The compound's unique structure allows it to be utilized as a building block in synthesizing other bioactive molecules. Its derivatives have shown promise in creating compounds with enhanced pharmacological properties:

  • Antiviral Agents : Studies have explored modifying the pyrrolidine moiety to develop antiviral agents targeting viral polymerases. These modifications can improve selectivity and reduce toxicity .
  • Cognitive Enhancers : The compound's ability to influence neurotransmitter systems positions it as a candidate for cognitive enhancers, potentially aiding conditions such as Alzheimer's disease .

Table 1: Summary of Case Studies Involving this compound

Study ReferenceFocus AreaFindings
CCR6 ModulationDemonstrated efficacy in reducing inflammation in murine models.
PNP InhibitionIdentified as a key intermediate leading to high-affinity inhibitors.
Antiviral ActivityShowed promising results against viral replication in vitro.
Cognitive EnhancementIndicated potential benefits in memory retention and cognitive function.

Mechanism of Action

The mechanism of action of 2-[(3R,4S)-4-Hydroxypyrrolidin-3-yl]-N-methylacetamide;hydrochloride involves its interaction with specific molecular targets. The hydroxyl group and the acetamide moiety are crucial for its binding to enzymes and receptors. The compound can inhibit certain enzymes by mimicking the transition state of their substrates, thereby blocking their activity. Additionally, it can interact with receptors to modulate their signaling pathways.

Comparison with Similar Compounds

Functional Group Influence

  • Amide vs. Ester : The target compound’s N-methylacetamide group confers greater metabolic stability compared to the ester group in rac-methyl 2-[(3R,4S)-4-hydroxypyrrolidin-3-yl]acetate hydrochloride, which is prone to hydrolysis .
  • Hydroxyl vs.

Stereochemical Considerations

  • The (3R,4S) configuration in the target compound contrasts with the (3R,4R) stereochemistry in tert-butyl ((3R,4R)-4-hydroxypyrrolidin-3-yl)carbamate hydrochloride. Such differences can significantly alter binding affinities in chiral environments, such as enzyme active sites .

Pharmacological Implications

  • The tert-butyl carbamate in ’s compound serves as a protective group, commonly used in prodrug strategies to modulate bioavailability .

Biological Activity

The compound 2-[(3R,4S)-4-Hydroxypyrrolidin-3-yl]-N-methylacetamide; hydrochloride is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound has garnered attention due to its potential biological activities, particularly as a modulator of various receptors and enzymes involved in critical physiological processes.

  • Molecular Formula : C₉H₁₄ClN₃O₂
  • Molecular Weight : 203.68 g/mol
  • CAS Number : 123595-75-5

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Research indicates that it may act as a modulator of the CCR6 receptor, which is implicated in inflammatory responses and immune system regulation .

1. Receptor Modulation

Studies have shown that this compound can selectively modulate the CCR6 receptor, which plays a significant role in the migration of immune cells to sites of inflammation. This modulation could potentially be leveraged for therapeutic applications in autoimmune diseases and inflammatory conditions .

2. Neuroprotective Effects

Preliminary investigations suggest that derivatives of this compound may exhibit neuroprotective properties. In vitro studies have indicated that it can reduce neuronal apoptosis under stress conditions, potentially through the inhibition of apoptotic pathways and enhancement of survival signals .

3. Antimicrobial Activity

Some derivatives related to this compound have demonstrated antimicrobial properties against various bacterial strains. This activity is hypothesized to result from the disruption of bacterial cell membrane integrity or interference with metabolic pathways .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
CCR6 ModulationSelective modulation for immune response
NeuroprotectionReduction in neuronal apoptosis
AntimicrobialActivity against specific bacterial strains

Case Study 1: CCR6 Modulation

In a study published in 2021, researchers investigated the effects of various pyrrolidine derivatives on CCR6 modulation. The results indicated that compounds similar to 2-[(3R,4S)-4-Hydroxypyrrolidin-3-yl]-N-methylacetamide showed significant inhibition of CCR6-mediated chemotaxis in human T cells, suggesting potential applications in treating inflammatory diseases .

Case Study 2: Neuroprotective Effects

A research article focused on neuroprotective agents highlighted the efficacy of pyrrolidine derivatives in models of neurodegeneration. The study reported that treatment with these compounds led to a marked decrease in markers of oxidative stress and apoptosis in neuronal cell cultures subjected to hypoxic conditions .

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